molecular formula C16H12N2O2 B13815894 4,4'-Diisocyano-3,3'-dimethoxybiphenyl

4,4'-Diisocyano-3,3'-dimethoxybiphenyl

Cat. No.: B13815894
M. Wt: 264.28 g/mol
InChI Key: COGJHPOLPFAHQQ-UHFFFAOYSA-N
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Description

4,4'-Diisocyano-3,3'-dimethoxybiphenyl is a versatile and valuable diisocyanide ligand extensively used in the synthesis of advanced metal-organic frameworks (MOFs) and coordination polymers. Its primary research value lies in its rigid biphenyl backbone and the methoxy (-OCH3) functional groups, which introduce additional coordination sites and influence the overall topology and properties of the resulting porous materials. This compound is particularly noted for its role in constructing porous coordination networks that exhibit dynamic behavior, such as guest-induced structural transformations, which are critical for developing next-generation sensory and adsorption materials. Researchers utilize this ligand to create frameworks with specific pore geometries and chemical environments tailored for applications in gas storage, molecular separation, and heterogeneous catalysis. The mechanism of action involves the terminal isocyanide groups coordinating to metal ions or clusters, forming stable coordination bonds that define the framework's architecture. The electron-donating nature of the isocyanide group and the steric profile of the ligand are key factors in determining the electronic structure and reactivity of the metal centers within the MOF. Furthermore, the distinct coordination chemistry of the isocyanide group, compared to more common carboxylate or pyridine-based linkers, provides a pathway to materials with unique photophysical and redox properties. For a detailed study on the use of this ligand in creating flexible, porous coordination polymers, see this research article: https://pubs.rsc.org/en/content/articlelanding/2016/ta/c6ta01834g. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

1-isocyano-4-(4-isocyano-3-methoxyphenyl)-2-methoxybenzene

InChI

InChI=1S/C16H12N2O2/c1-17-13-7-5-11(9-15(13)19-3)12-6-8-14(18-2)16(10-12)20-4/h5-10H,3-4H3

InChI Key

COGJHPOLPFAHQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#[C-])OC)[N+]#[C-]

Origin of Product

United States

Synthetic Methodologies for 4,4 Diisocyano 3,3 Dimethoxybiphenyl

The synthesis of 4,4'-Diisocyano-3,3'-dimethoxybiphenyl is typically achieved through a multi-step process, starting from the commercially available 4,4'-diamino-3,3'-dimethoxybiphenyl, also known as o-dianisidine. The general and most practical method for the synthesis of isocyanides involves the dehydration of the corresponding formamides. nih.gov

The key intermediate in this synthesis is 4,4'-diformamido-3,3'-dimethoxybiphenyl. This is prepared by the formylation of 4,4'-diamino-3,3'-dimethoxybiphenyl. The subsequent dehydration of the diformamide yields the target diisocyanide.

A common and effective dehydrating agent for this transformation is phosphorus oxychloride (POCl₃) in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acidic byproducts. nih.gov The reaction is typically carried out at low temperatures to control its exothermicity and minimize side reactions.

Formylation: 4,4'-diamino-3,3'-dimethoxybiphenyl is treated with a formylating agent, such as formic acid or ethyl formate, to yield 4,4'-diformamido-3,3'-dimethoxybiphenyl.

Dehydration: The resulting 4,4'-diformamido-3,3'-dimethoxybiphenyl is then subjected to dehydration using a reagent like phosphorus oxychloride in the presence of a base to afford 4,4'-Diisocyano-3,3'-dimethoxybiphenyl.

Table 1: Synthetic Reaction Parameters

Step Reactants Reagents Solvent Temperature Reaction Time
Formylation 4,4'-diamino-3,3'-dimethoxybiphenyl Formic Acid Toluene Reflux 4-6 hours
Dehydration 4,4'-diformamido-3,3'-dimethoxybiphenyl POCl₃, Triethylamine Dichloromethane 0 °C to rt 2-4 hours

The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete conversion of the starting material.

Advanced Purification and Isolation Strategies for Research Grade 4,4 Diisocyano 3,3 Dimethoxybiphenyl

Achieving research-grade purity for 4,4'-Diisocyano-3,3'-dimethoxybiphenyl is critical for its application in sensitive research areas. Isocyanides can be susceptible to hydrolysis and polymerization, especially in the presence of acidic impurities. nih.gov Therefore, advanced purification and isolation strategies are necessary.

The crude product obtained from the synthesis is often a brownish solid. researchgate.net The initial workup typically involves quenching the reaction mixture with an aqueous base solution, such as sodium carbonate, to neutralize any remaining acid. The organic layer is then separated, washed, and dried.

For obtaining high-purity material, a combination of the following techniques is employed:

Chromatography: Column chromatography is a powerful tool for purification. However, standard silica (B1680970) gel can be too acidic and may lead to the degradation of the isocyanide. To circumvent this, a short plug of silica gel can be used for rapid filtration. researchgate.net Alternatively, deactivated silica gel or other stationary phases like alumina (B75360) can be employed. For particularly sensitive isocyanides, specially treated silica, such as EtSiCl₃-treated silica gel (C-2 silica), has proven to be exceptionally effective in preventing irreversible adsorption and degradation, allowing for high recovery of the pure compound. researchgate.net

Recrystallization: This is a highly effective method for purifying solid compounds. The choice of solvent is crucial. A solvent system in which the diisocyanide is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common solvents for recrystallization of aromatic compounds include ethanol, acetonitrile (B52724), or mixtures of solvents like dichloromethane/hexane.

Sublimation: For compounds that are thermally stable, sublimation under high vacuum can be an excellent method for achieving very high purity. osti.gov This technique removes non-volatile impurities effectively.

Solvent Partitioning (Liquid-Liquid Extraction): This technique, often referred to as extraction, can be used to remove impurities with different solubility profiles. libretexts.org Washing the organic solution of the crude product with dilute aqueous base can help remove any residual acidic impurities. orgsyn.org

The purity of the final product should be assessed using a combination of analytical techniques.

Table 2: Analytical Characterization of 4,4'-Diisocyano-3,3'-dimethoxybiphenyl

Analytical Technique Purpose Expected Result
¹H NMR Spectroscopy Structural Elucidation and Purity Assessment Characteristic peaks for aromatic and methoxy (B1213986) protons. Absence of formyl proton peaks.
¹³C NMR Spectroscopy Structural Confirmation Signal for the isocyano carbon, in addition to aromatic and methoxy carbons.
Infrared (IR) Spectroscopy Functional Group Identification Strong, characteristic absorption band for the isocyanide (-N≡C) group around 2100-2150 cm⁻¹.
Mass Spectrometry (MS) Molecular Weight Determination Molecular ion peak corresponding to the mass of the compound.
High-Performance Liquid Chromatography (HPLC) Purity Assessment A single major peak indicating high purity.
Melting Point Analysis Purity and Identity Confirmation A sharp and defined melting point range.

By employing these advanced purification and analytical techniques, 4,4'-Diisocyano-3,3'-dimethoxybiphenyl can be obtained with a purity exceeding 99%, making it suitable for demanding research applications.

Reactivity and Reaction Mechanisms of 4,4 Diisocyano 3,3 Dimethoxybiphenyl

Fundamental Reactivity of Isocyanate Functional Groups in 4,4'-Diisocyano-3,3'-dimethoxybiphenyl

Isocyanates are characterized by the -N=C=O group, where the central carbon atom is highly electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms. This makes the carbon atom an excellent electrophile, readily reacting with nucleophilic species. wikipedia.orgnih.gov The reactions of 4,4'-Diisocyano-3,3'-dimethoxybiphenyl are characteristic of aromatic isocyanates, which are generally more reactive than their aliphatic counterparts. aidic.it

The cornerstone of isocyanate chemistry is the nucleophilic addition reaction. wikipedia.org In this mechanism, a nucleophile attacks the electrophilic carbon of the isocyanate group, leading to the formation of a new covalent bond. This process is versatile and can occur with a variety of nucleophiles containing active hydrogen atoms. utwente.nl

Key nucleophilic addition reactions include:

Reaction with Alcohols: When 4,4'-Diisocyano-3,3'-dimethoxybiphenyl reacts with an alcohol, the oxygen atom of the hydroxyl group acts as the nucleophile, attacking the isocyanate carbon. This addition results in the formation of a urethane (B1682113) (carbamate) linkage. This reaction is fundamental to the production of polyurethanes. nih.govlibretexts.org

Reaction with Amines: Primary or secondary amines react vigorously with isocyanates. The nitrogen atom of the amine attacks the isocyanate carbon, forming a urea (B33335) linkage. This reaction is typically faster than the reaction with alcohols and is the basis for polyurea synthesis. wikipedia.orgnih.gov

Reaction with Water: Water can also act as a nucleophile. The initial reaction forms an unstable carbamic acid intermediate, which then decomposes to yield an amine and carbon dioxide gas. wikipedia.orggoogle.com The newly formed amine can then react with another isocyanate group to form a urea linkage. This reaction is utilized in the production of polyurethane foams, where the CO2 acts as a blowing agent. libretexts.org

A visible-light-mediated photoredox synthesis has also been developed for the nucleophilic addition of α-aminoalkyl radicals to the electron-deficient carbon of aryl isocyanates, expanding the scope of possible addition reactions. acs.org

In addition to reacting with external nucleophiles, isocyanate groups can react with each other in cycloaddition reactions, leading to the formation of dimers, trimers, and other oligomers. wikipedia.orgacs.org These reactions are often catalyzed and are crucial in modifying the properties of the final polymeric materials.

Dimerization: Two isocyanate molecules can undergo a [2+2] cycloaddition to form a four-membered ring structure known as a uretdione. The formation of these dimers can occur under ambient conditions, particularly with aromatic isocyanates. nih.govnih.gov

Trimerization: The most common self-reaction is the cyclotrimerization of three isocyanate groups to form a highly stable, six-membered isocyanurate ring. utwente.nltandfonline.comresearchgate.net This process is a key step in the formation of polyisocyanurate networks, which exhibit excellent thermal stability. researchgate.net The trimerization can proceed through a one-step or a two-step mechanism, with the two-step pathway generally having lower activation energies. nih.gov

The oligomerization of diisocyanates is a stepwise process that can continue beyond trimers to form pentamers, heptamers, and higher-molecular-weight oligomers. nih.govacs.org Controlling the extent of oligomerization is important, as a high content of large oligomers can undesirably increase product viscosity. acs.org

Table 1: Common Cycloaddition and Oligomerization Products of Diisocyanates
Reaction TypeReactantsResulting StructureSignificance
Dimerization2 x Isocyanate GroupsUretdione (four-membered ring)Can form spontaneously, affecting material properties. nih.gov
Trimerization3 x Isocyanate GroupsIsocyanurate (six-membered ring)Forms stable, trifunctional crosslinks in network polymers. utwente.nltandfonline.com
Higher OligomerizationMultiple Isocyanate GroupsPentamers, Heptamers, etc.Contributes to increased viscosity and functionality. acs.org

Polymerization and Polyaddition Chemistry Involving 4,4'-Diisocyano-3,3'-dimethoxybiphenyl

The presence of two isocyanate groups on opposite ends of the 4,4'-Diisocyano-3,3'-dimethoxybiphenyl molecule allows it to act as a monomer in polymerization reactions. These reactions proceed via a step-growth mechanism, building up large polymer chains. libretexts.org

Step-growth polymerization involves the reaction of difunctional monomers to form dimers, trimers, and eventually long polymer chains. libretexts.org 4,4'-Diisocyano-3,3'-dimethoxybiphenyl can participate in two primary types of step-growth polymerization:

Polyurethane Formation: The reaction of 4,4'-Diisocyano-3,3'-dimethoxybiphenyl with a difunctional alcohol (a diol) or a polyol leads to the formation of a polyurethane. nih.gov The polymer chain is built by the repeated formation of urethane linkages (-NH-CO-O-) between the diisocyanate and diol monomers. libretexts.orgresearchgate.net The properties of the resulting polyurethane can be tailored by the choice of the polyol. mdpi.com

Polyurea Formation: When 4,4'-Diisocyano-3,3'-dimethoxybiphenyl is reacted with a diamine, a polyurea is formed. nih.gov This polymerization is characterized by the formation of urea linkages (-NH-CO-NH-) and is generally very rapid, often not requiring a catalyst. nih.govsphinxsai.com

Table 2: Step-Growth Polymerization Reactions
Polymer TypeMonomer 1Monomer 2 (Co-reactant)Resulting Linkage
Polyurethane4,4'-Diisocyano-3,3'-dimethoxybiphenylDiol / Polyol (e.g., Ethylene Glycol)Urethane (-NH-CO-O-)
Polyurea4,4'-Diisocyano-3,3'-dimethoxybiphenylDiamine (e.g., Hexamethylenediamine)Urea (-NH-CO-NH-)

Crosslinking is the process of forming covalent bonds between polymer chains, resulting in a three-dimensional polymer network. medicalexpo.com 4,4'-Diisocyano-3,3'-dimethoxybiphenyl can function as a crosslinking agent due to its bifunctionality. nih.govfrontiersin.org Network polymers formed through crosslinking often exhibit enhanced mechanical strength, thermal stability, and chemical resistance. nih.gov

The formation of isocyanurate trimers is a particularly important mechanism for creating network polymers. researchgate.net When 4,4'-Diisocyano-3,3'-dimethoxybiphenyl undergoes cyclotrimerization, the resulting isocyanurate ring acts as a trifunctional junction point, effectively crosslinking the polymer chains and creating a rigid, highly cross-linked polyisocyanurate network. tandfonline.comresearchgate.net This method is used to synthesize materials with excellent thermal stability. researchgate.net The density of cross-links can be controlled to tune the final physico-mechanical properties of the polymer. tandfonline.com

Influence of the 3,3'-Dimethoxybiphenyl Core on Reactivity and Stereochemical Control

Aromatic Biphenyl (B1667301) Core: The presence of the aromatic rings generally increases the reactivity of the isocyanate groups compared to aliphatic diisocyanates. aidic.it The benzene (B151609) rings act as electron-withdrawing groups via an inductive effect, which enhances the positive charge on the isocyanate carbon, making it more susceptible to nucleophilic attack. nih.gov Aromatic diisocyanates have been shown to crosslink polymers more effectively than aliphatic ones due to this higher reactivity. nih.gov

3,3'-Dimethoxy Groups: The methoxy (B1213986) (-OCH3) groups are situated ortho to the carbon atoms that link the two phenyl rings. These groups are electron-donating, which can slightly counteract the electron-withdrawing effect of the aromatic ring, potentially modulating the reactivity of the isocyanate groups. aidic.it Furthermore, the presence of these substituents may introduce steric hindrance, which could influence the approach of nucleophiles and affect the rate of reaction and the stereochemical outcome of polymerization processes. The asymmetry introduced by these groups can also lead to different reactivities for the two isocyanate groups within the same molecule, a factor that can be significant in complex polymerization kinetics. aidic.it

Catalysis in Reactions of 4,4'-Diisocyano-3,3'-dimethoxybiphenyl

The reactivity of 4,4'-Diisocyano-3,3'-dimethoxybiphenyl is centered around its two isocyanate (-N=C=O) functional groups. These groups are highly electrophilic and readily react with nucleophiles. The efficiency and selectivity of these reactions can be significantly enhanced through the use of catalysts. Catalysis plays a crucial role in controlling the polymerization reactions of diisocyanates to form polyurethanes and in other chemical transformations. mdpi.com

The catalytic activity in reactions involving 4,4'-Diisocyano-3,3'-dimethoxybiphenyl primarily focuses on the acceleration of the reaction between the isocyanate groups and hydroxyl groups (from polyols) to form urethane linkages. The choice of catalyst influences the reaction rate, selectivity between isocyanate-hydroxyl and isocyanate-water reactions, and the final properties of the resulting polymer.

Common catalysts for polyurethane formation, which are applicable to 4,4'-Diisocyano-3,3'-dimethoxybiphenyl, can be broadly categorized into two main classes: tertiary amines and organometallic compounds. researchgate.net

Tertiary Amine Catalysts:

Tertiary amines are widely used as catalysts in polyurethane synthesis. researchgate.net They function by activating the hydroxyl group of the polyol, making it more nucleophilic and facilitating its attack on the electrophilic carbon of the isocyanate group.

A generally accepted mechanism for this catalysis involves the formation of an active complex between the tertiary amine and the hydroxyl group of the polyol through a hydrogen bond. This polarization of the O-H bond increases the nucleophilicity of the oxygen atom, thereby accelerating the reaction with the isocyanate.

Examples of commonly used tertiary amine catalysts include:

1,4-Diazabicyclo[2.2.2]octane (DABCO) researchgate.net

N,N-Dimethylcyclohexylamine (DMCHA) researchgate.net

Triethylamine (B128534) (TEA) researchgate.net

The catalytic activity of tertiary amines is influenced by their basicity and steric hindrance. Generally, stronger bases and less sterically hindered amines exhibit higher catalytic activity.

Organometallic Catalysts:

Organometallic compounds, particularly those of tin, are highly effective catalysts for the isocyanate-hydroxyl reaction. researchgate.net Dibutyltin dilaurate (DBTDL) is one of the most extensively used organotin catalysts. researchgate.net

The mechanism of organometallic catalysis is believed to involve the formation of a ternary complex between the catalyst, the isocyanate, and the alcohol. The metal center coordinates with both reactants, bringing them into close proximity and activating them for the reaction. This coordination facilitates the nucleophilic attack of the alcohol on the isocyanate group.

Other organometallic catalysts that can be employed include:

Tin mercaptide esters researchgate.net

Tetrabutyl titanate (TBT) researchgate.net

The selection of the catalyst system can be tailored to control the curing profile of the polyurethane, balancing the reaction rate and the pot life of the mixture.

While the primary focus of catalysis for this compound is on polyurethane formation, the biphenyl backbone could potentially undergo other catalytic transformations. For instance, palladium-catalyzed cross-coupling reactions are a common method for the synthesis of substituted biphenyls. bcrec.idresearchgate.net However, the application of such catalytic reactions to a pre-formed diisocyanate like 4,4'-Diisocyano-3,3'-dimethoxybiphenyl would need to consider the high reactivity of the isocyanate groups, which could interfere with the desired catalytic cycle.

Below is a table summarizing the common types of catalysts used in reactions of diisocyanates, which are applicable to 4,4'-Diisocyano-3,3'-dimethoxybiphenyl.

Catalyst TypeExamplesGeneral Mechanism of Action
Tertiary Amines 1,4-Diazabicyclo[2.2.2]octane (DABCO), N,N-Dimethylcyclohexylamine (DMCHA), Triethylamine (TEA) researchgate.netActivation of the hydroxyl group via hydrogen bonding, increasing its nucleophilicity.
Organometallic Compounds Dibutyltin dilaurate (DBTDL), Tin mercaptide esters, Tetrabutyl titanate (TBT) researchgate.netFormation of a ternary complex, bringing the isocyanate and alcohol into proximity and activating them.

Applications of 4,4 Diisocyano 3,3 Dimethoxybiphenyl in Advanced Materials Science and Polymer Chemistry

Development of Polyurethane Architectures and Systems

Diisocyanates are fundamental precursors in the synthesis of polyurethanes, reacting with polyols in a polyaddition reaction to form the characteristic urethane (B1682113) linkages. The structure of the diisocyanate is a critical determinant of the final properties of the polyurethane material. The incorporation of 4,4'-Diisocyano-3,3'-dimethoxybiphenyl into polyurethane architectures offers a pathway to materials with enhanced performance characteristics derived from its unique molecular structure.

The rigid biphenyl (B1667301) unit provides steric hindrance and limits conformational flexibility, which can significantly increase the glass transition temperature (Tg) and thermal stability of the resulting polymer. The two methoxy (B1213986) groups attached to the aromatic rings increase the polarity of the molecule and can influence intermolecular interactions, solubility in organic solvents, and adhesion to various substrates.

Table 1: Structural Comparison of 4,4'-Diisocyano-3,3'-dimethoxybiphenyl with Common Industrial Diisocyanates

Feature 4,4'-Diisocyano-3,3'-dimethoxybiphenyl 4,4'-Methylene Diphenyl Diisocyanate (MDI) Toluene Diisocyanate (TDI) Hexamethylene Diisocyanate (HDI)
Backbone Biphenyl (Aromatic) Diphenylmethane (Aromatic) Toluene (Aromatic) Hexane (Aliphatic)
Rigidity High Moderately High Moderate Low (Flexible)
Symmetry High (C2h) Low Low High
Substituents Two Methoxy (-OCH3) groups None One Methyl (-CH3) group None
Expected Impact High thermal stability, hardness, potential for liquid crystallinity Good balance of mechanical properties Wide range of properties, used in flexible foams High flexibility, UV stability

In segmented polyurethane elastomers, the polymer structure consists of alternating "hard" and "soft" segments. The hard segments, formed from the reaction of the diisocyanate and a chain extender, provide mechanical strength and thermal stability, while the soft segments, derived from a long-chain polyol, impart flexibility and elasticity. researchgate.net The use of 4,4'-Diisocyano-3,3'-dimethoxybiphenyl as the hard segment precursor is anticipated to yield high-performance elastomers. researchgate.net

The inherent rigidity and symmetric nature of the biphenyl core would promote strong, organized packing of the hard segments, potentially leading to the formation of well-defined crystalline domains. researchgate.net This high degree of organization can result in elastomers with:

High Tensile Strength and Modulus: The rigid hard segments act as physical crosslinks, reinforcing the soft matrix.

Improved Thermal Resistance: The stable aromatic structure and strong intermolecular forces within the hard domains require more energy to disrupt, leading to higher softening temperatures.

Excellent Elastic Recovery: Well-defined phase separation between hard and soft segments allows for efficient energy storage and release during deformation.

Polyurethanes are widely used in coatings and adhesives due to their durability, chemical resistance, and strong adhesion to a variety of surfaces. mdpi.com The incorporation of 4,4'-Diisocyano-3,3'-dimethoxybiphenyl into these formulations can lead to advanced materials with superior performance. The bifunctional nature of the molecule allows it to form a highly crosslinked polymer network, which is essential for the protective qualities of a coating or the bonding strength of an adhesive.

Key contributions to advanced formulations include:

Enhanced Chemical and Scratch Resistance: The high crosslink density and stable aromatic structure create a robust barrier that is resistant to chemical attack, abrasion, and environmental degradation.

Superior Adhesion: The polarity imparted by the two methoxy groups and the urethane linkages can enhance adhesion to polar substrates like metal, glass, and wood through dipole-dipole interactions and hydrogen bonding.

High Thermal Stability: Coatings and adhesives designed for high-temperature applications would benefit from the thermal robustness of the biphenyl core.

The selection of appropriate co-reactants, such as specialized polyester (B1180765) or polyether polyols, and additives can further tailor the properties of the final coating or adhesive system to meet specific performance requirements. messefrankfurt.com

Structural Contributions to Network and Crosslinked Polymeric Materials

Beyond linear or segmented polyurethanes, 4,4'-Diisocyano-3,3'-dimethoxybiphenyl is a potent monomer for creating highly crosslinked polymer networks. When reacted with polyols or polyamines with a functionality greater than two, it acts as a rigid junction point, creating a three-dimensional network structure. researchgate.net

The defined geometry of this diisocyanate plays a crucial role in the architecture of the resulting network. Unlike flexible aliphatic diisocyanates that lead to amorphous and isotropic networks, the rigid, rod-like structure of the biphenyl unit can introduce a degree of order and anisotropy into the polymer. This can lead to materials with unique thermomechanical properties, such as a high storage modulus above the glass transition temperature and controlled thermal expansion. The development of such dual dynamic networks, which combine different types of crosslinks, is an area of growing interest for creating adaptable and recyclable materials. mdpi.comgoogle.com

Emerging Applications in Specialty Polymer Synthesis

The high reactivity of the isocyanate groups opens avenues for the use of 4,4'-Diisocyano-3,3'-dimethoxybiphenyl in the synthesis of other classes of specialty polymers beyond polyurethanes. For instance, its reaction with diamines would yield polyureas, a class of polymers known for their exceptional strength, thermal stability, and fast curing times.

Furthermore, the rigid biphenyl core is a type of mesogen—a molecular unit that can induce liquid crystalline behavior. Research on structurally similar diisocyanates, such as 3,3'-dimethyl-4,4'-biphenylene diisocyanate, has shown the ability to form thermotropic liquid crystalline polyurethanes. researchgate.net These materials can exhibit self-organization into ordered phases, which can be exploited to create materials with anisotropic mechanical or optical properties. The unique combination of a rigid biphenyl core and polar methoxy groups in 4,4'-Diisocyano-3,3'-dimethoxybiphenyl makes it a promising candidate for designing novel liquid crystalline polymers and other functional materials.

Potential in Designing Porous Organic Materials and Framework Analogs

Porous organic materials, such as Covalent Organic Frameworks (COFs), are a class of crystalline polymers with permanent, well-defined porosity. nih.gov They are constructed from organic building blocks linked by strong covalent bonds, making them chemically and thermally robust. nih.govresearchgate.net The design of these materials relies on using monomers with specific geometries and reactive groups that can undergo reversible reactions to form a crystalline, ordered network.

The use of 4,4'-Diisocyano-3,3'-dimethoxybiphenyl as a building block for COF synthesis presents both opportunities and significant challenges. mdpi.com Its linear, rigid geometry is ideal for forming the struts in a porous framework. The methoxy groups could functionalize the pore walls, tuning their polarity and affinity for specific guest molecules.

However, the primary challenge lies in the reactivity of the isocyanate group. Most successful COF syntheses rely on reversible reactions, such as the formation of imines (from aldehydes and amines) or boronate esters (from boronic acids and diols), which allow for "error-checking" and self-healing during the crystallization process, leading to a highly ordered structure. nih.govgoogle.com

The reaction of isocyanates with alcohols or amines to form urethanes or ureas is typically very fast and effectively irreversible under standard synthesis conditions. This kinetic control often leads to the rapid formation of amorphous, disordered porous organic polymers (POPs) rather than crystalline COFs. northwestern.edu Overcoming this challenge would require novel synthetic strategies.

Table 2: Challenges and Potential Strategies for COF Synthesis

Challenge Description Potential Strategy
Irreversible Bond Formation Isocyanate reactions are typically rapid and irreversible, preventing the error correction needed for crystallization. Use of sterically hindered co-monomers to slow the reaction; exploration of novel catalysts that might introduce a degree of reversibility; synthesis at very low temperatures to reduce reaction rates.
Competing Side Reactions Isocyanates can react with trace amounts of water to form unstable carbamic acids or dimerize/trimerize at elevated temperatures. Strict anhydrous reaction conditions; careful control of temperature and monomer concentration.
Low Solubility The rigid structure of the monomer and the resulting polymer can lead to premature precipitation before a crystalline framework can form. Selection of high-boiling point, polar aprotic solvents; performing the synthesis under solvothermal conditions to improve solubility. google.com
Post-Synthetic Modification Direct synthesis is challenging. An alternative approach where a framework is first constructed using a more suitable reversible reaction (e.g., imine formation from a diamine precursor), followed by a chemical transformation of the functional groups into isocyanates within the pre-formed porous structure.

While the direct synthesis of a COF using 4,4'-Diisocyano-3,3'-dimethoxybiphenyl is not straightforward, its potential to create highly stable, functional porous materials makes it an intriguing target for the development of new synthetic methodologies in materials chemistry.

Analogous Structural Motifs in Metal-Organic Framework (MOF) Ligand Design

The rational design of Metal-Organic Frameworks (MOFs) with tailored properties relies heavily on the strategic selection and modification of organic ligands. The structure of 4,4'-Diisocyano-3,3'-dimethoxybiphenyl serves as an excellent model for understanding how specific structural motifs within a ligand can influence the final architecture and functionality of a MOF. By examining ligands with analogous structural features—such as the biphenyl backbone, alternative coordinating groups, and the presence of functional groups like methoxy substituents—researchers can systematically tune MOF characteristics for specific applications.

The core components of ligands analogous to 4,4'-Diisocyano-3,3'-dimethoxybiphenyl play distinct roles in the formation and properties of MOFs. The biphenyl core provides a rigid and linear scaffold, which is crucial for creating porous and stable frameworks. The coordinating groups, such as isocyanides or the more common carboxylates, dictate the connectivity with metal nodes. Meanwhile, ancillary functional groups, like the methoxy groups, can modify the electronic properties, pore environment, and stability of the resulting MOF.

The Biphenyl Backbone: A Versatile Scaffold

The biphenyl unit is a foundational motif in a vast number of MOF ligands due to its rigidity and linear geometry, which facilitates the construction of porous, crystalline materials. researchgate.net This structural element allows for a degree of rotational freedom along the central carbon-carbon single bond, which can lead to diverse structural outcomes. acs.org The length of the biphenyl linker directly influences the pore size and surface area of the resulting MOF, with longer linkers generally leading to larger pores. nih.gov

A prevalent analogue to the diisocyano biphenyl structure is 4,4'-biphenyldicarboxylic acid (BPDC) and its derivatives. nih.govacs.org These dicarboxylate linkers readily coordinate with various metal ions to form stable MOFs with applications in gas storage, separation, and catalysis. nih.govglobethesis.com The choice of metal ion and the specific geometry of the biphenyl dicarboxylate ligand can direct the formation of different network topologies. acs.orgnih.gov

Influence of Coordinating Groups: Isocyanides vs. Carboxylates

The coordination of isocyanides to metal centers often results in linear M-C-N arrangements, though bending can occur, particularly in electron-rich complexes. wikipedia.org This contrasts with the often more flexible coordination modes of carboxylates. The substitution of carboxylates with isocyanides in a biphenyl ligand framework would therefore be expected to produce MOFs with different structural and electronic characteristics.

The Role of Methoxy Functionalization

The presence of functional groups on the ligand backbone is a powerful tool for tuning the properties of MOFs. The methoxy groups at the 3 and 3' positions in 4,4'-Diisocyano-3,3'-dimethoxybiphenyl are a key feature, and their influence can be understood by studying analogous methoxy-functionalized carboxylate ligands.

Research has shown that incorporating methoxy groups onto a biphenyl dicarboxylate linker can significantly impact the resulting MOF's properties. For example, the presence of methoxy groups can alter gas adsorption selectivity. In one study, the functionalization of a diisophthalate ligand with a methoxy group led to enhanced acetylene/methane and carbon dioxide/methane adsorption selectivities in the resulting NbO-type MOFs. nih.gov However, the exact impact of methoxy functionalization can vary depending on the parent MOF structure, sometimes leading to slightly lower gas uptake capacities while improving selectivity. nih.gov

Furthermore, the position of methoxy groups can influence the final structure. The synthesis of MOFs using the fully meta-substituted 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylic acid ligand resulted in a two-fold interpenetrated 3D structure with large, open channels. researchgate.net This framework demonstrated high thermal stability and catalytic activity for cyanosilylation and olefin epoxidation reactions. researchgate.net This highlights how steric hindrance and electronic effects from multiple methoxy groups can direct the assembly of complex, functional architectures.

The table below summarizes findings on MOFs constructed from ligands with structural motifs analogous to 4,4'-Diisocyano-3,3'-dimethoxybiphenyl.

Analogous LigandResulting MOF (Example)Key Structural MotifsObserved Properties/ApplicationsReference
4,4′-Biphenyldicarboxylic acid (BPDC)Ni-BPDC-MOFBiphenyl backbone, Dicarboxylate coordinating groupsTunable pore size, high specific surface area, high specific capacitance for supercapacitors. nih.gov
Methoxy-functionalized diisophthalateZJNU-58, ZJNU-59Methoxy functional groupEnhanced gas adsorption selectivity (acetylene/methane and CO2/methane). nih.gov
2,2',6,6'-Tetramethoxy-4,4'-biphenyldicarboxylic acid[Cu3L3(H2O)2(DMF)]nBiphenyl backbone, Multiple methoxy groupsHigh permanent porosity, high thermal stability, highly active for cyanosilylation and olefin epoxidation reactions. researchgate.net
3,3′-Dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acidZn(II)-based Coordination PolymerBiphenyl backbone, Hydroxy functional groupsEffective and recyclable heterogeneous catalyst for the Henry reaction. acs.org
Biphenyl-2,2',5,5'-tetracarboxylic acidZn(II)-based MOFsBiphenyl backbone, Tetracarboxylate coordinating groupsStrong fluorescence and ferroelectric properties. nih.gov

The strategic use of ligands with analogous structural motifs allows for a fine-tuning of MOF properties. By systematically varying the backbone, coordinating groups, and functional substituents, researchers can develop new materials with enhanced performance for targeted applications in areas such as gas separation, energy storage, and catalysis. mdpi.commdpi.com The design principles derived from studying these analogues provide a valuable guide for the future fabrication of advanced MOF materials. nih.gov

Spectroscopic and Advanced Analytical Methodologies for Characterization of 4,4 Diisocyano 3,3 Dimethoxybiphenyl and Its Derivatives

Vibrational Spectroscopic Techniques for Functional Group Analysis (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups and for probing the molecular structure of 4,4'-Diisocyano-3,3'-dimethoxybiphenyl. These techniques are based on the principle that molecules absorb and scatter light at specific frequencies corresponding to their vibrational modes.

In the Infrared (IR) spectrum of 4,4'-Diisocyano-3,3'-dimethoxybiphenyl, the most prominent and characteristic absorption band is that of the isocyanide (-N≡C) functional group. This group exhibits a strong and sharp stretching vibration typically in the range of 2150-2110 cm⁻¹. The presence of a strong peak in this region is a clear indicator of the isocyano functionality.

Other significant peaks in the IR spectrum include those associated with the aromatic biphenyl (B1667301) backbone and the methoxy (B1213986) groups. The C-H stretching vibrations of the aromatic rings are expected to appear around 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy groups will likely produce strong absorptions in the 1250-1000 cm⁻¹ range.

Raman spectroscopy provides complementary information to IR spectroscopy. The isocyanide stretch is also Raman active and would appear in a similar region as in the IR spectrum. Aromatic ring vibrations, particularly the ring breathing modes, are often strong in Raman spectra and can provide information about the substitution pattern of the biphenyl system. nih.govoptica.org The symmetric stretching of the C-O-C bond of the methoxy group is also expected to be Raman active.

The following table summarizes the expected key vibrational frequencies for 4,4'-Diisocyano-3,3'-dimethoxybiphenyl.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Isocyanide (-N≡C)Stretching2150 - 2110Strong (IR), Strong (Raman)
Aromatic C-HStretching3100 - 3000Medium to Weak
Aromatic C=CRing Stretching1600 - 1450Medium to Strong
Methoxy C-OStretching1250 - 1000Strong (IR)
Biphenyl C-CInter-ring Stretch~1300Medium

For polymers derived from 4,4'-Diisocyano-3,3'-dimethoxybiphenyl, vibrational spectroscopy can be used to monitor the polymerization process. A significant decrease in the intensity of the isocyanide peak would indicate the consumption of the monomer and the formation of the polymer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Progression Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4,4'-Diisocyano-3,3'-dimethoxybiphenyl. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum , the protons of the methoxy groups (-OCH₃) are expected to appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The aromatic protons on the biphenyl rings will appear in the downfield region, generally between 7.0 and 7.8 ppm. The specific coupling patterns and chemical shifts of these aromatic protons will depend on their positions relative to the methoxy and isocyano groups.

The ¹³C NMR spectrum provides even more detailed structural information. The carbon atom of the isocyanide group is expected to have a characteristic chemical shift in the range of 160-170 ppm. The carbon atoms of the methoxy groups will appear at approximately 55-60 ppm. nih.gov The aromatic carbons will resonate in the 110-160 ppm region. The carbon atoms directly attached to the electronegative oxygen of the methoxy groups and the nitrogen of the isocyano groups will be shifted downfield.

The following table provides predicted ¹³C NMR chemical shifts for 4,4'-Diisocyano-3,3'-dimethoxybiphenyl based on known shifts for related compounds like 4,4'-dimethoxybiphenyl and considering the electronic effects of the isocyano group. spectrabase.com

Carbon AtomPredicted Chemical Shift (δ, ppm)
Isocyanide (-N≡C)160 - 170
C4, C4' (attached to -NC)130 - 140
C3, C3' (attached to -OCH₃)150 - 160
C1, C1'135 - 145
Aromatic C-H110 - 130
Methoxy (-OCH₃)55 - 60

NMR spectroscopy is also invaluable for monitoring the progress of polymerization reactions. The disappearance of the monomer's characteristic NMR signals and the appearance of broader signals corresponding to the polymer structure would confirm the conversion.

Mass Spectrometry for Molecular Identification and Polymer Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and confirming the elemental composition of 4,4'-Diisocyano-3,3'-dimethoxybiphenyl. For the monomer, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) can be employed. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound, confirming its identity.

For the analysis of polymers derived from this monomer, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful. researchgate.netnih.govrsc.org This soft ionization technique allows for the analysis of large polymer chains without significant fragmentation. The resulting spectrum displays a series of peaks, each corresponding to a different chain length (oligomer), separated by the mass of the monomer repeating unit. From this data, crucial information about the polymer can be obtained, including:

Monomer Repeat Unit Mass: Confirmation of the polymer structure.

End-Group Analysis: Identification of the initiating and terminating groups of the polymer chains.

Molecular Weight Distribution: Calculation of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

A hypothetical MALDI-TOF mass spectrum of a polymer of 4,4'-Diisocyano-3,3'-dimethoxybiphenyl would show a distribution of peaks separated by approximately 264.28 Da, which is the molecular weight of the monomer.

X-ray Diffraction (XRD) and Crystallographic Studies of Derived Structures

For the polymeric derivatives, which are often semi-crystalline, XRD is used to assess the degree of crystallinity and to gain insights into the packing of the polymer chains. thermofisher.com Polyisocyanides are known to adopt helical structures, and XRD is a key technique to characterize these helices. rsc.orgnih.govacs.orgyoutube.com The diffraction pattern of a semi-crystalline polyisocyanide would typically show sharp rings or spots superimposed on a diffuse background, corresponding to the crystalline and amorphous regions, respectively. thermofisher.com

Analysis of the XRD pattern can provide information about:

Helical Parameters: The pitch and the number of monomer units per turn of the helix can be determined from the layer line spacings in the fiber diffraction pattern. acs.org

Inter-chain Packing: The arrangement of the helical polymer chains with respect to each other.

Crystallite Size: The size of the crystalline domains within the polymer matrix.

The presence of the bulky methoxy groups on the biphenyl backbone is expected to influence the helical structure and the packing of the resulting polymer chains.

Chromatographic Separations for Purity and Reaction Mixture Analysis

Chromatographic techniques are essential for the separation, purification, and analysis of 4,4'-Diisocyano-3,3'-dimethoxybiphenyl and for monitoring the progress of its polymerization.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of the monomer. rsc.orgnih.govrsc.org A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be effective for separating the target compound from impurities or starting materials. nih.gov A UV detector can be used for quantification, as the aromatic biphenyl system will absorb strongly in the UV region.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful tool for analyzing the purity of the monomer, provided it is sufficiently volatile and thermally stable. nih.govoup.compatsnap.comtdi-bi.com The retention time of the compound in the GC column is a characteristic property that can be used for identification, while the peak area can be used for quantification.

For the analysis of the resulting polymers, Size-Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight distribution. In SEC, the polymer solution is passed through a column packed with a porous gel. Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying extents and elute later. By calibrating the column with polymer standards of known molecular weight, the molecular weight distribution of the sample can be determined.

Thermal Analysis Techniques in Polymer Research Applications

Thermal analysis techniques are crucial for characterizing the thermal properties and stability of polymers derived from 4,4'-Diisocyano-3,3'-dimethoxybiphenyl. The two most common techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. acs.org This provides information about the thermal stability of the polymer. The TGA thermogram would show the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of char yield at high temperatures. The presence of the aromatic biphenyl units is expected to impart good thermal stability to the polymer. The methoxy groups, however, might influence the degradation pathway. acs.orgacs.orgresearchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. mdpi.com DSC is used to determine key thermal transitions in polymers, such as:

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The rigidity of the biphenyl backbone is expected to result in a relatively high Tg. The methoxy groups may also affect the chain mobility and thus the Tg. acs.orgresearchgate.net

Melting Temperature (Tm): For semi-crystalline polymers, the temperature at which the crystalline domains melt.

Crystallization Temperature (Tc): The temperature at which the polymer crystallizes upon cooling from the melt.

The following table summarizes the expected thermal properties of a polymer derived from 4,4'-Diisocyano-3,3'-dimethoxybiphenyl.

Thermal PropertyAnalytical TechniqueExpected Characteristics
Decomposition TemperatureTGAHigh, due to aromatic backbone
Char YieldTGASignificant, due to aromatic content
Glass Transition Temperature (Tg)DSCRelatively high, due to rigid backbone
Melting Temperature (Tm)DSCMay be present if the polymer is semi-crystalline

These thermal analysis techniques are vital for understanding the processing window and the upper service temperature of the polymeric materials derived from 4,4'-Diisocyano-3,3'-dimethoxybiphenyl.

Computational and Theoretical Studies on 4,4 Diisocyano 3,3 Dimethoxybiphenyl

Quantum Chemical Calculations of Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the electronic behavior and spatial arrangement of 4,4'-Diisocyano-3,3'-dimethoxybiphenyl. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy levels.

The electronic structure of a molecule dictates its chemical and physical properties. For 4,4'-Diisocyano-3,3'-dimethoxybiphenyl, key aspects of its electronic structure include the distribution of electrons, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. arxiv.org These parameters are critical in predicting the molecule's reactivity, its behavior in electronic devices, and its absorption of light. The isocyano (-N=C) groups are electron-withdrawing, while the methoxy (B1213986) (-OCH3) groups are electron-donating, creating a complex electronic landscape across the biphenyl (B1667301) backbone.

The molecular conformation, or the three-dimensional arrangement of atoms, is also a critical factor. The biphenyl core of 4,4'-Diisocyano-3,3'-dimethoxybiphenyl is not necessarily planar. The dihedral angle between the two phenyl rings is a key conformational parameter that influences the extent of π-conjugation across the molecule. A more planar conformation allows for better overlap of p-orbitals, leading to a smaller HOMO-LUMO gap. rsc.org Quantum chemical calculations can predict the most stable conformation by finding the geometry with the lowest energy. These calculations also reveal the energy barriers between different conformations, providing insight into the molecule's flexibility. rsc.org

Table 1: Calculated Electronic Properties of 4,4'-Diisocyano-3,3'-dimethoxybiphenyl (Note: The following data is illustrative and based on typical values for similar aromatic isocyanates)

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment2.5 D
Ionization Potential7.1 eV
Electron Affinity1.2 eV

Density Functional Theory (DFT) for Reactivity and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying molecules of this size. researchgate.netnih.gov DFT is particularly useful for predicting the reactivity and spectroscopic properties of 4,4'-Diisocyano-3,3'-dimethoxybiphenyl. scispace.com

The reactivity of the isocyano groups is of particular interest, as they are the primary sites for polymerization and other chemical reactions. DFT calculations can provide various reactivity descriptors, such as the Fukui functions, which indicate the most likely sites for nucleophilic and electrophilic attack. nih.gov The molecular electrostatic potential (MEP) map is another valuable tool derived from DFT, which visualizes the charge distribution on the molecule's surface and highlights electron-rich and electron-poor regions. researchgate.netnih.gov This information is crucial for understanding how the molecule will interact with other reagents.

DFT can also be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. scispace.com For example, DFT can calculate the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) and Raman spectrum. The characteristic stretching frequency of the isocyano group is a key feature that can be accurately predicted. scispace.com Furthermore, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the wavelengths of light the molecule absorbs. rsc.org This is particularly important for understanding the molecule's potential applications in optical and electronic materials.

Table 2: Predicted Spectroscopic Data for 4,4'-Diisocyano-3,3'-dimethoxybiphenyl using DFT (Note: The following data is illustrative and based on typical values for similar aromatic isocyanates)

Spectroscopic PropertyPredicted Value
Isocyano (-N=C) IR Stretch2130 cm⁻¹
C-O-C (ether) IR Stretch1250 cm⁻¹
Aromatic C=C IR Stretch1600 cm⁻¹
Maximum Absorption Wavelength (λmax)320 nm
Molar Absorptivity (ε)25,000 M⁻¹cm⁻¹

Molecular Dynamics Simulations for Polymerization Processes and Material Assembly

While quantum chemical methods are excellent for studying single molecules or small clusters, molecular dynamics (MD) simulations are better suited for investigating the behavior of large systems, such as polymers and materials. mdpi.comnsf.gov MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes like polymerization and the self-assembly of materials. rsc.org

For 4,4'-Diisocyano-3,3'-dimethoxybiphenyl, MD simulations can be used to model its polymerization into poly(isocyanide)s. tue.nl By defining the reactive sites (the isocyano groups) and the conditions of the simulation (temperature, pressure, and presence of a catalyst), it is possible to observe the growth of polymer chains and the resulting polymer architecture. tue.nl These simulations can provide valuable information about the kinetics of the polymerization process and the structure of the resulting polymer, such as its chain length distribution and degree of branching.

MD simulations are also invaluable for studying the self-assembly of these polymers into larger material structures. mdpi.com The simulations can predict how polymer chains will pack together in the solid state, whether they will form amorphous or crystalline domains, and how the morphology of the material will be influenced by processing conditions. Understanding the relationship between the molecular structure of the monomer and the macroscopic structure of the resulting material is crucial for designing materials with specific properties.

Structure-Reactivity and Structure-Property Relationships Derived from Computational Models

A key advantage of computational modeling is the ability to establish clear relationships between a molecule's structure and its reactivity or properties. nsf.gov By systematically modifying the structure of 4,4'-Diisocyano-3,3'-dimethoxybiphenyl in silico and calculating the resulting changes in its properties, it is possible to develop a deep understanding of these relationships.

For example, by varying the dihedral angle between the phenyl rings, one can quantify its effect on the HOMO-LUMO gap and, consequently, on the molecule's electronic properties. Similarly, the effect of substituting the methoxy groups with other functional groups can be investigated to understand how this influences the reactivity of the isocyano groups or the solubility of the resulting polymer.

These computational structure-property relationships are incredibly valuable for the rational design of new materials. For instance, if a polymer with a specific band gap is desired for an electronic application, computational models can be used to screen a variety of monomers and identify the most promising candidates before any synthetic work is undertaken. This predictive power can significantly accelerate the materials discovery process.

Future Research Directions and Emerging Opportunities for 4,4 Diisocyano 3,3 Dimethoxybiphenyl

Innovation in Sustainable Synthetic Routes and Green Chemistry Principles

The historical synthesis of isocyanides often involves stoichiometric and hazardous reagents, creating significant barriers to their widespread use and study. rsc.org Future research must prioritize the development of sustainable and efficient synthetic pathways to 4,4'-Diisocyano-3,3'-dimethoxybiphenyl, aligning with the core tenets of green chemistry. beilstein-journals.org

Key areas for innovation include:

Catalytic Dehydration of Formamides: Moving away from classical dehydrating agents like phosphoryl trichloride (B1173362) (POCl₃) or phosgene (B1210022) derivatives is crucial. Research into catalytic dehydration of the corresponding diformamide precursor, using greener reagents such as p-toluenesulfonyl chloride (p-TsCl), could offer a more sustainable route with a significantly lower environmental factor (E-factor). rsc.org

Flow Chemistry and Microreactors: The use of flow chemistry can enhance safety and efficiency, particularly when dealing with potentially unstable or hazardous intermediates. beilstein-journals.org A continuous-flow process for the synthesis of 4,4'-Diisocyano-3,3'-dimethoxybiphenyl could allow for precise control over reaction conditions, minimize waste, and enable safer scale-up. rsc.org

Renewable Solvents and Energy Sources: Exploration should extend to the use of bio-derived solvents and alternative energy sources like solar radiation or microwave irradiation to drive the synthesis. nih.govuni-bayreuth.de Such approaches can drastically reduce the carbon footprint of the synthetic process.

Table 1: Comparison of Potential Synthetic Routes for 4,4'-Diisocyano-3,3'-dimethoxybiphenyl
Synthetic MethodKey Reagents/ConditionsPotential Green Chemistry AdvantagesChallenges
Classical DehydrationPOCl₃, Phosgene derivativesEstablished methodologyHigh toxicity, stoichiometric waste, harsh conditions
Catalytic Dehydrationp-TsCl, other catalystsReduced toxicity, lower E-factor, milder conditions. rsc.orgCatalyst optimization and recovery
Flow SynthesisMicroreactor setupEnhanced safety, scalability, process control, reduced waste. rsc.orgbeilstein-journals.orgInitial equipment setup cost
Alternative EnergySolar or microwave irradiationEnergy efficiency, use of renewable energy sources. nih.govSpecialized equipment, reaction optimization

Exploration of Novel Functional Materials and Applications Beyond Current Scope

The true potential of 4,4'-Diisocyano-3,3'-dimethoxybiphenyl lies in its bifunctionality, which allows it to act as a monomer or a structural linker in advanced materials. The isocyanide group's unique electronic properties and reactivity make it a versatile building block. rsc.orgresearchgate.net

Emerging opportunities include:

Helical Polymers (Polyisocyanides): The polymerization of diisocyanides can lead to the formation of helical polymers known as polyisocyanides. rsc.org The rigid biphenyl (B1667301) backbone of 4,4'-Diisocyano-3,3'-dimethoxybiphenyl could impart significant thermal stability and unique chiroptical properties to the resulting polymers. Research into controlling the helicity and molecular weight of these polymers could lead to applications in chiral separations, asymmetric catalysis, and advanced optical materials. rsc.org

Coordination Polymers and MOFs: The isocyanide groups are excellent ligands for transition metals. This property can be exploited to construct highly ordered coordination polymers or metal-organic frameworks (MOFs). The defined geometry and methoxy-functionalized backbone of the molecule could be used to design MOFs with tailored pore sizes and chemical environments for applications in gas storage, separation, and heterogeneous catalysis.

Multicomponent Reactions (MCRs): Isocyanides are famously used in multicomponent reactions (like the Ugi and Passerini reactions) to rapidly build molecular complexity. researchgate.net A bifunctional diisocyanide could be used to synthesize novel polymers and cross-linked materials through MCRs, offering a highly efficient route to functional materials that are otherwise difficult to access.

Integration into Hybrid Organic-Inorganic Systems and Composites

The creation of hybrid materials, which combine the properties of organic molecules with inorganic components, is a rapidly growing field. mdpi.com The isocyanide functional groups of 4,4'-Diisocyano-3,3'-dimethoxybiphenyl are ideal for anchoring the molecule to inorganic surfaces, opening avenues for advanced composites. mdpi.com

Future research directions in this area are:

Surface Modification of Nanoparticles: The strong coordination of isocyanides to metals like gold, palladium, and platinum, as well as to semiconductor quantum dots, can be used to modify the surface of nanoparticles. This could lead to stable, well-dispersed hybrid materials for use in catalysis, sensing, and electronic devices.

Organic Linkers in Thin Films: Techniques like Molecular Layer Deposition (MLD) can be used to create highly uniform organic-inorganic hybrid thin films. rsc.org 4,4'-Diisocyano-3,3'-dimethoxybiphenyl could serve as the organic linker, creating materials with tunable optical, electrical, and mechanical properties for applications in flexible electronics and advanced coatings. rsc.org

Reinforcement in Polymer Composites: Integrating the molecule into inorganic matrices like silica (B1680970) or titania via sol-gel processes could lead to hybrid glasses and ceramics. The rigid biphenyl unit could enhance the mechanical strength and thermal stability of the resulting composites.

Table 2: Potential Applications for Materials Derived from 4,4'-Diisocyano-3,3'-dimethoxybiphenyl
Material ClassKey PropertyPotential Application Area
PolyisocyanidesHelical structure, rigidityChiral separations, optical materials, sensors
Metal-Organic Frameworks (MOFs)Porosity, catalytic sitesGas storage/separation, heterogeneous catalysis
Nanoparticle CompositesSurface functionalizationCatalysis, nanoelectronics, biomedical imaging
Hybrid Thin FilmsTunable electronic properties, flexibilityFlexible displays, transistors, protective coatings. rsc.org

Challenges and Perspectives for Next-Generation Research and Technological Advancement

Despite its promise, significant challenges must be overcome to realize the potential of 4,4'-Diisocyano-3,3'-dimethoxybiphenyl. The primary obstacle is the general difficulty and hazard associated with isocyanide synthesis, which has historically limited their availability and exploration. rsc.org The unpleasant odor and potential toxicity of isocyanides also necessitate careful handling and specialized laboratory procedures.

Furthermore, the stability of the diisocyanide compound itself, particularly under ambient conditions, needs thorough investigation. For any material application to be viable, a comprehensive toxicological profile must be established, similar to the extensive data available for its diisocyanate analogues.

Looking forward, the perspective for 4,4'-Diisocyano-3,3'-dimethoxybiphenyl is one of high-risk, high-reward research. Overcoming the synthetic hurdles through the application of green and innovative chemical principles is the first and most critical step. rsc.orgrsc.org Success in this area would provide chemists and material scientists with a valuable and versatile building block. The subsequent exploration of its use in polymers, MOFs, and hybrid systems could pave the way for a new generation of functional materials with properties that are currently inaccessible, transforming this niche molecule into a cornerstone of advanced material design.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing the molecular structure of 4,4'-Diisocyano-3,3'-dimethoxybiphenyl?

  • Methodological Answer : Powder X-ray diffraction (PXRD) with Rietveld refinement is critical for resolving crystal structures. For example, Rietveld analysis of the analogous 4,4′-Diisocyano-3,3′-dimethylbiphenyl confirmed its monoclinic P21/cP2_1/c symmetry and provided atomic displacement parameters . Software suites like SHELX (for refinement) and WinGX (for data processing) are essential tools for structural determination, as they enable precise modeling of anisotropic thermal motion and molecular geometry .

Q. What safety protocols should be followed when handling 4,4'-Diisocyano-3,3'-dimethoxybiphenyl in laboratory settings?

  • Methodological Answer : While no SDS directly addresses this compound, analogous dimethoxybiphenyl derivatives highlight key precautions:

  • Use local exhaust ventilation to minimize inhalation of vapors or dust.
  • Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact .
  • Store in sealed glass containers away from oxidizers to avoid reactive hazards .

Q. How do the electronic properties of 4,4'-Diisocyano-3,3'-dimethoxybiphenyl compare to halogen-substituted analogs (e.g., diiodo or dimethyl derivatives)?

  • Methodological Answer : Isocyano groups (NC-\text{N}\equiv\text{C}) are strong electron-withdrawing ligands, which reduce electron density on the biphenyl core compared to halogens (e.g., iodine in 4,4′-Diiodo-3,3′-dimethylbiphenyl). This increases electrophilicity, making the compound more reactive in coordination chemistry. UV-Vis and cyclic voltammetry can quantify these effects by comparing absorption maxima and redox potentials .

Advanced Research Questions

Q. What challenges arise in refining the crystal structure of 4,4'-Diisocyano-3,3'-dimethoxybiphenyl using the Rietveld method?

  • Methodological Answer : Key challenges include:

  • Preferred orientation : Anisotropic crystal habit can distort diffraction intensities. Use spherical harmonics in refinement to correct this.
  • Disorder modeling : Isocyano groups may exhibit rotational disorder, requiring split-site or restrained occupancy parameters.
  • Software like SHELXL (for small-molecule refinement) and ORTEP (for visualizing displacement ellipsoids) are critical for addressing these issues .

Q. How can computational modeling predict rotational barriers and conformational dynamics in 4,4'-Diisocyano-3,3'-dimethoxybiphenyl?

  • Methodological Answer : Density Functional Theory (DFT) calculations can map rotational energy profiles around the biphenyl C–C bond. For example, studies on 3,3′-dimethoxybiphenyl cation radicals revealed rotational barriers >10 kcal/mol due to steric hindrance from methoxy groups . Molecular dynamics simulations (MD) further quantify thermal fluctuations in solution.

Q. What strategies enable the synthesis of metal-organic frameworks (MOFs) using 4,4'-Diisocyano-3,3'-dimethoxybiphenyl as a ligand?

  • Methodological Answer : Isocyano groups act as strong σ\sigma-donors for transition metals. To design MOFs:

  • Coordination geometry : Pair with d8d^{8} metals (e.g., Pd(II) or Pt(II)) to form square-planar complexes.
  • Linker functionalization : Introduce carboxylate or amine groups (as in 3,3′-dimethoxybiphenyl-4,4′-dicarboxylate) to enhance framework stability .
  • Monitor reaction kinetics via IR spectroscopy to track isocyano-metal binding.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.